Cas no 2171276-56-3 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The presence of the Fmoc group ensures selective deprotection under mild basic conditions, facilitating controlled modifications. The difluorobenzoic acid moiety enhances metabolic stability and bioavailability, while the chiral center (2S-configuration) allows for stereospecific applications. This compound is particularly useful in the development of protease inhibitors and other bioactive molecules, where precise structural control is critical. Its high purity and well-defined reactivity profile make it suitable for rigorous synthetic workflows.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid structure
2171276-56-3 structure
商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid
CAS番号:2171276-56-3
MF:C26H22F2N2O5
メガワット:480.460093975067
CID:5770935
PubChem ID:165577936

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
    • 2171276-56-3
    • EN300-1539157
    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid
    • インチ: 1S/C26H22F2N2O5/c1-2-20(24(31)29-21-12-11-19(27)22(23(21)28)25(32)33)30-26(34)35-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-12,18,20H,2,13H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t20-/m0/s1
    • InChIKey: QZVNUAZBZCECEB-FQEVSTJZSA-N
    • ほほえんだ: FC1C(C(=O)O)=C(C=CC=1NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

計算された属性

  • せいみつぶんしりょう: 480.14967813g/mol
  • どういたいしつりょう: 480.14967813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 761
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 105Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539157-0.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1539157-10000mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
10000mg
$14487.0 2023-09-26
Enamine
EN300-1539157-0.1g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539157-0.05g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539157-1.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
1g
$3368.0 2023-06-05
Enamine
EN300-1539157-2500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539157-500mg
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
500mg
$3233.0 2023-09-26
Enamine
EN300-1539157-2.5g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1539157-5.0g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
5g
$9769.0 2023-06-05
Enamine
EN300-1539157-0.25g
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,6-difluorobenzoic acid
2171276-56-3
0.25g
$3099.0 2023-06-05

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid 関連文献

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acidに関する追加情報

A Comprehensive Overview of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic Acid (CAS No 2171276-56-3)

The compound 3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid (CAS No 2171276-56-3) is a highly specialized organic molecule with significant applications in the field of chemical synthesis and drug discovery. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a beta-amino acid framework and a difluorinated aromatic ring. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, underscores its utility in constructing complex polypeptide chains with high precision.

The molecule's core structure consists of a benzoic acid moiety substituted at the 2 and 6 positions with fluorine atoms. This substitution pattern imparts unique electronic and steric properties to the aromatic ring, making it suitable for various chemical transformations. The Fmoc group is attached to a chiral center via an amino linkage, which introduces stereochemical complexity essential for many biological applications. The S configuration at this chiral center is critical for determining the compound's interaction with biological systems, particularly in enzyme-catalyzed reactions or as a component in peptide-based therapeutics.

Recent advancements in chemical synthesis have enabled the efficient construction of this compound through multi-step processes involving selective protection and deprotection strategies. The use of Fmoc as a protecting group allows for orthogonal deprotection under mild conditions, facilitating its integration into larger molecules such as peptides or proteins. Researchers have also explored the potential of this compound in medicinal chemistry, where its fluorinated aromatic ring can serve as a scaffold for developing bioactive molecules with improved pharmacokinetic profiles.

In terms of applications, this compound has garnered attention in the development of novel therapeutic agents targeting various diseases. Its role as an intermediate in peptide synthesis has been pivotal in creating bioactive compounds with specific stereochemical requirements. Moreover, the fluorinated benzoic acid moiety has been shown to enhance the stability and bioavailability of drugs, making it a valuable component in drug design.

Recent studies have highlighted the potential of this compound in anti-viral and anti-cancer drug development. For instance, its ability to modulate enzyme activity or inhibit key cellular pathways has been explored in preclinical models. Additionally, advancements in asymmetric synthesis have allowed for the scalable production of this chiral compound, addressing the growing demand for enantiomerically pure materials in pharmaceutical research.

In conclusion, the compound CAS No 2171276-56-3 represents a significant advancement in organic synthesis and drug discovery. Its unique combination of functional groups and stereochemical features positions it as a versatile building block for constructing complex molecules with therapeutic potential. As research continues to uncover new applications and optimization strategies for this compound, its role in advancing medical science is expected to grow significantly.

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